Bafilomycin B1 is a macrolide antibiotic primarily known for its potent inhibition of vacuolar-type H+-ATPases (V-ATPases). [, , , ] It is produced by various species of Streptomyces, including Streptomyces halstedii [] and Streptomyces flavotricini. [] Bafilomycin B1 is classified as a plecomacrolide due to its structural resemblance to other members of this family, such as bafilomycin A1 and concanamycin A. [] In scientific research, bafilomycin B1 serves as a valuable tool for investigating a wide range of cellular processes, particularly those involving V-ATPase activity and related pathways like autophagy. [, , , ]
The molecular structure of bafilomycin B1 has been extensively studied using techniques like Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB MS). [] These analyses have revealed a complex structure characterized by a 16-membered macrocyclic lactone ring decorated with various functional groups. Structural similarities with other plecomacrolides like bafilomycin A1 contribute to its biological activity and interactions with V-ATPases. []
Bafilomycin B1 exerts its primary effect by specifically binding to the V0 subunit of V-ATPases, effectively inhibiting their proton pump activity. [, ] V-ATPases are responsible for maintaining acidic pH within intracellular compartments like lysosomes and vacuoles. By inhibiting V-ATPase function, bafilomycin B1 disrupts various cellular processes reliant on proper pH regulation, including:
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0